molecular formula C18H21N3O2S B2989423 2-((2-hydroxyethyl)amino)-1-(5-(thiophen-2-yl)-3-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone CAS No. 868213-35-8

2-((2-hydroxyethyl)amino)-1-(5-(thiophen-2-yl)-3-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone

Cat. No.: B2989423
CAS No.: 868213-35-8
M. Wt: 343.45
InChI Key: NGLRNUNKVSWXJC-UHFFFAOYSA-N
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Description

This compound is a pyrazoline derivative characterized by a 4,5-dihydro-1H-pyrazole core substituted with a thiophen-2-yl group at position 5, a p-tolyl (4-methylphenyl) group at position 3, and a 2-hydroxyethylamino-functionalized ethanone moiety at position 1. Its molecular structure suggests applications in medicinal chemistry, particularly as a scaffold for kinase inhibitors or antimicrobial agents, though specific biological data remain unpublished. Crystallographic analysis via tools like SHELXL and Mercury () would elucidate its conformational preferences and intermolecular interactions, critical for structure-activity relationship (SAR) studies.

Properties

IUPAC Name

2-(2-hydroxyethylamino)-1-[5-(4-methylphenyl)-3-thiophen-2-yl-3,4-dihydropyrazol-2-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O2S/c1-13-4-6-14(7-5-13)15-11-16(17-3-2-10-24-17)21(20-15)18(23)12-19-8-9-22/h2-7,10,16,19,22H,8-9,11-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGLRNUNKVSWXJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NN(C(C2)C3=CC=CS3)C(=O)CNCCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-((2-hydroxyethyl)amino)-1-(5-(thiophen-2-yl)-3-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone , often referred to as a pyrazole derivative, has garnered attention in medicinal chemistry due to its diverse biological activities. This article aims to explore its biological activity, including antiviral, antibacterial, and anti-inflammatory properties, supported by case studies and research findings.

Chemical Structure and Properties

This compound features a complex structure that includes:

  • A bipyrazole core
  • A thiophene ring
  • A hydroxyethylamino group

This unique combination allows for various interactions with biological targets, enhancing its potential therapeutic applications.

Biological Activity Overview

The biological activities of this compound can be categorized into several key areas:

Antiviral Activity

Recent studies have highlighted the potential of pyrazole derivatives in antiviral applications. For instance:

  • In vitro studies demonstrated that pyrazole compounds can inhibit the replication of various viruses, including HIV and influenza .
  • Specific derivatives exhibited significant activity against the vaccinia virus and respiratory syncytial virus at concentrations ranging from 4 to 20 μg/mL .

Antibacterial Activity

Research indicates that pyrazole derivatives possess antibacterial properties:

  • A study evaluated several substituted pyrazoles for their effectiveness against bacterial strains, revealing promising results against Gram-positive and Gram-negative bacteria .

Anti-inflammatory Properties

The anti-inflammatory potential of this compound has also been investigated:

  • Pyrazole derivatives have shown efficacy in reducing inflammation in various models, outperforming standard anti-inflammatory drugs like diclofenac .

Case Studies

Several case studies illustrate the biological efficacy of similar compounds:

StudyCompoundActivityResults
Chen & Schneller (2024)5′-deoxypyrazofurin hybridsAntiviralSignificant reduction in HIV replication in infected cells
Ouyang et al. (2024)Pyrazolaldoxime derivativesAntiviralEffective against TMV with a notable selectivity index
Manvar et al. (2024)Pyrazolecarboxamide hybridsHCV Inhibitors82% reduction in RNA colony at 7 μM concentration

The mechanism by which this compound exerts its biological effects is multifaceted:

  • Enzyme Inhibition : The presence of functional groups allows interaction with specific enzymes or receptors.
  • Molecular Interactions : The thiophene ring facilitates π–π stacking interactions with nucleic acids or proteins, while the hydroxyethyl group enhances hydrogen bonding capabilities.

Research Findings

Recent literature emphasizes the ongoing exploration of pyrazole derivatives:

  • A review on N-Heterocycles highlighted their promising role as antiviral agents through structure-activity relationship (SAR) analyses .
  • Another study focused on substituted pyrazoles as potential anticancer agents, noting their ability to inhibit tumor cell proliferation effectively .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound belongs to a broader class of 4,5-dihydro-1H-pyrazole derivatives. Key analogues include:

Table 1: Comparative Analysis of Pyrazoline Derivatives
Compound Name R1 (Position 3) R2 (Position 5) R3 (Ethane Moiety) Key Properties/Applications
Target Compound p-Tolyl Thiophen-2-yl 2-Hydroxyethylamino Potential bioactivity (theoretical)
1-[5-(4-Hydroxyphenyl)-3-(thiophen-2-yl)...] 4-Hydroxyphenyl Thiophen-2-yl Piperidin-1-yl Enhanced solubility due to phenolic –OH
5-Amino-3-hydroxy-1H-pyrazol-1-yl derivatives Varied Varied Malononitrile/ethyl esters Antimicrobial activity (IC50: 2–10 μM)

Key Differences and Implications

Substituent Effects on Solubility: The p-tolyl group in the target compound increases lipophilicity compared to the 4-hydroxyphenyl group in its analogue (), which introduces polarity via the phenolic –OH. This difference may impact membrane permeability in biological systems.

Electronic and Steric Influences: Thiophen-2-yl vs. phenyl: Thiophene’s electron-rich aromatic system enhances π-π stacking interactions, possibly increasing binding affinity in enzyme active sites. Hydroxyethylamino vs. piperidinyl: The flexible hydroxyethyl chain may allow better conformational adaptation in target binding pockets compared to the rigid piperidine ring.

Synthetic Accessibility: The target compound’s synthesis likely follows routes similar to , where 1,3-dipolar cycloaddition of chalcones with hydrazines yields the pyrazoline core. Substitution with hydroxyethylamino groups may require post-synthetic modifications, such as nucleophilic acyl substitutions, adding complexity relative to ’s ester/cyano derivatives.

Research Findings and Gaps

  • Biological Activity : While ’s analogues exhibit antimicrobial activity (IC50: 2–10 μM), the target compound’s bioactivity remains untested. Computational docking studies (using tools referenced in ) could predict its affinity for kinase targets like EGFR or CDK2.
  • Crystallographic Data: No experimental crystal structure exists for the target compound. Comparative analysis with ’s structurally resolved analogue (CSD ID: MFCD08141587) would reveal packing differences influenced by substituents.

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